![molecular formula C16H17N3O4 B1592773 1-(4-metoxifenil)-7-oxo-4,5,6,7-tetrahidro-1H-pirazolo[3,4-c]piridina-3-carboxilato de etilo CAS No. 503614-56-0](/img/structure/B1592773.png)
1-(4-metoxifenil)-7-oxo-4,5,6,7-tetrahidro-1H-pirazolo[3,4-c]piridina-3-carboxilato de etilo
Descripción general
Descripción
Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C16H17N3O4 and its molecular weight is 315.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intermediario en la Síntesis de Fármacos
Este compuesto se utiliza como intermediario en la síntesis del fármaco Apixaban . Apixaban es un anticoagulante que previene los coágulos de sangre y se usa para reducir el riesgo de accidente cerebrovascular causado por un coágulo de sangre en personas con fibrilación auricular .
Propiedades Antiinflamatorias
Las investigaciones han demostrado que los compuestos con estructuras similares tienen propiedades antiinflamatorias . Pueden inhibir la producción de óxido nítrico (NO) y factor de necrosis tumoral-α (TNF-α), que están involucrados en la respuesta inflamatoria .
Efectos Neuroprotectores
Los híbridos de triazol-pirimidina, que incluyen este compuesto, han mostrado prometedoras propiedades neuroprotectoras . Pueden reducir la expresión de la chaperona del retículo endoplásmico (RE), BIP, y el marcador de apoptosis caspasa-3 escindida en células neuronales humanas .
Agentes Antineuroinflamatorios
Estos compuestos pueden potencialmente desarrollarse como agentes antineuroinflamatorios . Pueden inhibir el estrés del RE, la apoptosis y la vía inflamatoria NF-kB .
Actividades Antivirales, Antituberculosas, Antibacterianas y Anticancerígenas
Los heterociclos basados en la porción 1,2,3-triazol, que está presente en este compuesto, se han utilizado en el desarrollo de varios andamios medicinales que demuestran actividades anti-VIH, antituberculosas, antivirales, antibacterianas y anticancerígenas .
Aplicaciones en la Ciencia de Materiales
El tiofeno y sus derivados sustituidos, que incluyen este compuesto, tienen diversas aplicaciones en la ciencia de materiales . Han atraído un gran interés tanto en la industria como en la academia .
Mecanismo De Acción
Target of Action
The primary target of Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is the activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and thrombosis, making it a significant target for anticoagulant drugs .
Mode of Action
Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate acts as a direct inhibitor of FXa . It binds to the active site of FXa, inhibiting its activity . This compound has a high selectivity for FXa, with an inhibitory constant of 0.08 nM for human FXa . It inhibits both free and prothrombinase-bound FXa activity in vitro .
Biochemical Pathways
By inhibiting FXa, Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The inhibition of FXa reduces thrombin generation, indirectly inhibiting platelet aggregation .
Pharmacokinetics
Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of this compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .
Result of Action
The molecular and cellular effects of Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate’s action include the reduction of thrombin generation and the indirect inhibition of platelet aggregation . These effects result in antithrombotic efficacy, demonstrated in pre-clinical studies in animal models .
Propiedades
IUPAC Name |
ethyl 1-(4-methoxyphenyl)-7-oxo-5,6-dihydro-4H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-3-23-16(21)13-12-8-9-17-15(20)14(12)19(18-13)10-4-6-11(22-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOYDCQSXGQZKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CCNC2=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623727 | |
| Record name | Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503614-56-0 | |
| Record name | Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

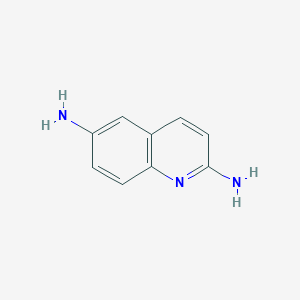

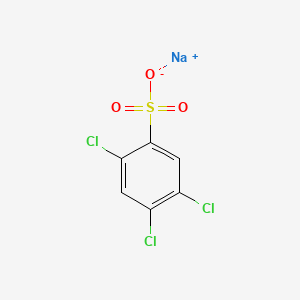
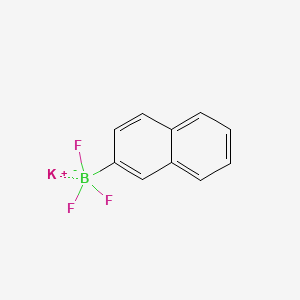
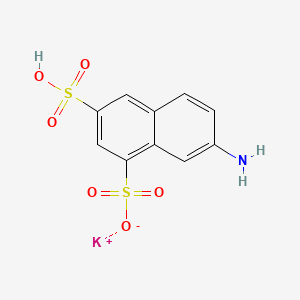

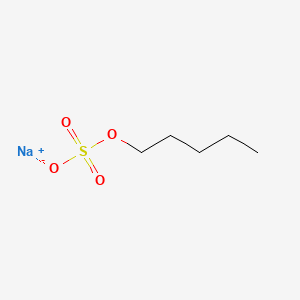
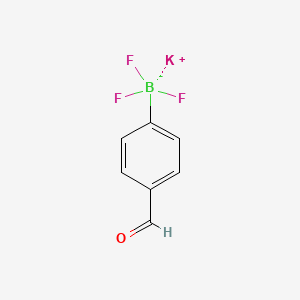
![2-Mercaptobenzo[d]thiazole-6-carbonitrile](/img/structure/B1592704.png)




